molecular formula C9H7NO4 B1356865 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CAS No. 208772-72-9

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Cat. No.: B1356865
CAS No.: 208772-72-9
M. Wt: 193.16 g/mol
InChI Key: GFIIVSMKGXZHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes The compound acts as a PARP inhibitor, which can be beneficial in treating diseases where DNA repair mechanisms are compromised

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PARP inhibitor, it can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, this compound may affect the expression of genes involved in oxidative stress responses and inflammation, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in rapidly dividing cells, such as cancer cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of PARP activity, leading to prolonged DNA damage and cell death in cancer models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as gastrointestinal disturbances and hematological toxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects. These findings highlight the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine and feces. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, which are crucial for its therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to various cellular compartments, including the nucleus and cytoplasm. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in modulating cellular processes. Additionally, this compound may also localize to other organelles, such as mitochondria, where it could influence mitochondrial function and energy metabolism.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .

Scientific Research Applications

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8th position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (CAS Number: 208772-72-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its effects against various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₇N₁O₄
  • IUPAC Name : this compound
  • Boiling Point : 302–305 °C
  • Physical Form : Solid

This compound features a benzoxazine core, which is significant for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones. The process may include hydrolysis of esters to yield the desired carboxylic acid form. Recent methodologies have improved the efficiency and yield of this synthesis, making it more accessible for research and application in drug development .

Antiviral Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant antiviral properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against HIV integrase inhibitors. The activity is often measured in terms of IC50 values (the concentration required to inhibit 50% of the target activity). Some related compounds have demonstrated IC50 values in the low micromolar range (0.19–3.7 µM), indicating potent antiviral effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzoxazine derivatives. Studies suggest that these compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results show that this compound can induce apoptosis in cancer cells at specific concentrations while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated IC50 values ranging from 0.19–3.7 µM against HIV integrase inhibitors.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive and Gram-negative bacteria with varying MIC values.
Study CCytotoxicityInduced apoptosis in specific cancer cell lines while sparing normal cells at lower concentrations.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIIVSMKGXZHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593047
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-72-9
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

prepared by saponification of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid methyl ester. LC-MS: tR=0.56 min; [M+CH3CN+H]+=235.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.